molecular formula C8H9BrFNO2S B1440554 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide CAS No. 1387887-66-2

5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No. B1440554
M. Wt: 282.13 g/mol
InChI Key: QPLSZRHQPKYSLB-UHFFFAOYSA-N
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Description

5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It has various applications in research and industry, including as a chemical intermediate, an antibacterial agent, and an anti-tumor agent. The molecular formula is C8H9BrFNO2S, with an average mass of 282.130 Da .


Molecular Structure Analysis

The molecular structure of 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide consists of a benzene ring substituted with bromo, fluoro, and dimethylsulfonamide groups . The InChI code is 1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide are not fully detailed in the search results. The molecular weight is 282.13 . More specific properties such as melting point, boiling point, and solubility would require a more detailed search or consultation with a chemist.

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment

    • The compound has been utilized in the synthesis of new zinc phthalocyanines with benzenesulfonamide derivative groups. These zinc phthalocyanines show promising properties as photosensitizers in photodynamic therapy, a treatment modality for cancer. They exhibit good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Synthesis of Radiopharmaceuticals

    • The compound is involved in the synthesis of novel N‐([18F]fluoroalkyl)‐N‐nitroso‐4‐methyl‐benzenesulfonamides, providing secondary labelling precursors for the synthesis of 18 F-labelled compounds in radiopharmaceuticals. These compounds are significant for their potential in medical imaging and diagnostic applications (Schirrmacher, Mathiasch, Schirrmacher, Radnić, & Rösch, 2003).
  • Development of Antitumor Agents

    • Research on pyridinesulfonamide derivatives, including a compound closely related to 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide, has demonstrated significant antitumor activity. These compounds have been shown to inhibit the activity of PI3Kα kinase, a target in cancer therapy (Zhou, Li, Yan, Du, Sun, & Sun, 2015).
  • Fluorescence and Photostability in Photodynamic Therapy

    • Studies on zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base have highlighted their potential as photosensitizers in photodynamic therapy. They exhibit beneficial properties like good solubility, monomeric species, adequate fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2022).
  • Anticancer Properties

    • Research into compounds such as (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, which shares structural similarities with 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide, has revealed promising anticancer properties. These compounds are being investigated for their potential use in cancer therapy (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Safety And Hazards

The safety and hazards of 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide are not fully detailed in the search results. General safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLSZRHQPKYSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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